molecular formula C8H10ClN B2757102 2-Chloro-3,4-dimethylaniline CAS No. 52827-69-7

2-Chloro-3,4-dimethylaniline

Cat. No.: B2757102
CAS No.: 52827-69-7
M. Wt: 155.63
InChI Key: DHHUBEJZMCSLFT-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dimethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and two methyl groups at the third and fourth positions. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Mechanism of Action

Target of Action

2-Chloro-3,4-dimethylaniline is an organic compound that belongs to the class of aromatic amines It’s structurally similar to 3,4-dimethylaniline, which has been reported to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .

Mode of Action

Based on its structural similarity to 3,4-dimethylaniline, it can be inferred that it might interact with its targets through similar mechanisms . The compound may undergo various chemical reactions, including nitration and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Biochemical Pathways

A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .

Result of Action

It’s structurally similar to 3,4-dimethylaniline, which is known to be involved in the synthesis of commercially important triarylmethane dyes such as malachite green and crystal violet .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other chemicals. It’s also worth noting that this compound is water-soluble, which may influence its distribution and mobility in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3,4-dimethylaniline can be synthesized through several methods. One common method involves the nitration of 2-chloro-3,4-dimethylbenzene to form 2-chloro-3,4-dimethyl-1-nitrobenzene, followed by reduction to yield the desired aniline derivative. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2-Chloro-3,4-dimethylaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylaniline: Lacks the chlorine substituent, resulting in different reactivity and applications.

    2-Chloroaniline: Lacks the methyl groups, leading to variations in chemical properties and uses.

    2,4-Dimethylaniline: Has methyl groups at different positions, affecting its chemical behavior and applications.

Uniqueness

2-Chloro-3,4-dimethylaniline is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

2-chloro-3,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHUBEJZMCSLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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